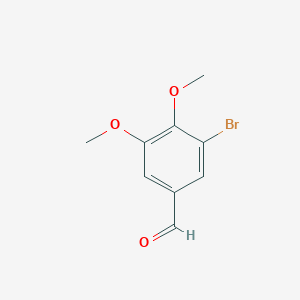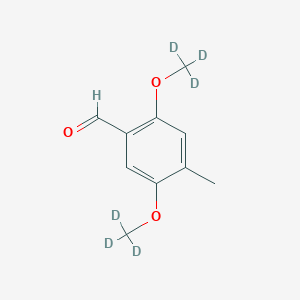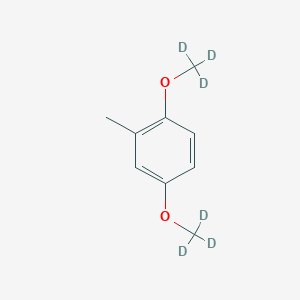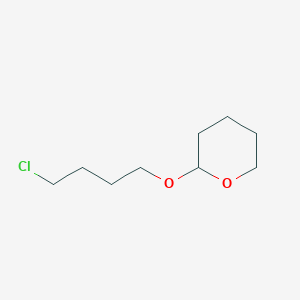
2-(4-氯丁氧基)四氢吡喃
描述
The compound "2-(4-Chlorobutoxy)tetrahydropyran" is a derivative of tetrahydropyran, which is a heterocyclic compound consisting of a six-membered ring containing five carbon atoms and one oxygen atom. The presence of the 4-chlorobutoxy substituent indicates that the compound has a butoxy group (four carbon atoms in a chain) with a chlorine atom attached to the fourth carbon. This structure suggests potential reactivity due to the presence of the ether linkage and the chloro substituent.
Synthesis Analysis
The synthesis of related tetrahydropyran compounds involves various strategies. For instance, a compound with a chlorophenyl group attached to the tetrahydropyran ring was synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene through a four-step process, avoiding undesired ortho-products . Another synthesis method for dihydropyrano[3,2-b]-pyrans involved trapping dialkyl acetylenedicarboxylates and alkyl isocyanides with chlorokojic acid, yielding good to excellent yields at ambient temperature . These methods highlight the versatility of tetrahydropyran derivatives in synthesis, although they do not directly describe the synthesis of "2-(4-Chlorobutoxy)tetrahydropyran."
Molecular Structure Analysis
The molecular structure of a similar compound, "2-(4-chlorophenoxy)-tetrahydropyran," has been determined using X-ray diffraction, revealing bond lengths consistent with reactivity correlations previously established . This suggests that the molecular structure of "2-(4-Chlorobutoxy)tetrahydropyran" could also be characterized by similar techniques to understand its reactivity and properties better.
Chemical Reactions Analysis
Tetrahydropyran derivatives are known to undergo various chemical reactions. For example, the Prins reaction has been used to synthesize a 4-chloro-6-phenyl-2-(2-oxopropyl)tetrahydropyran, involving acetal formation and nucleophilic addition . Additionally, a tetrahydropyran-2-yloxy group has been shown to activate a double bond for Michael-type reactions, leading to the synthesis of 2-substituted cyclohexenones . These reactions demonstrate the reactivity of tetrahydropyran derivatives and suggest potential pathways for the chemical manipulation of "2-(4-Chlorobutoxy)tetrahydropyran."
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(4-Chlorobutoxy)tetrahydropyran" are not detailed in the provided papers, the properties of similar compounds can be inferred. Tetrahydropyran derivatives generally exhibit properties influenced by their functional groups. For example, the presence of an ether linkage can affect solubility and boiling points, while the chloro substituent can impact reactivity and polarity . Detailed analysis of "2-(4-Chlorobutoxy)tetrahydropyran" would require experimental determination of its physical and chemical properties, such as melting point, boiling point, solubility, and reactivity towards various reagents.
科学研究应用
从 1,2-二恶环构建四氢吡喃从带有连接羟基官能团的 1,2-二恶环构建四氢吡喃的方法得到证实,突出了涉及碱催化重排和分子内氧杂-迈克尔加成的新方法。该方法展示了合成四氢吡喃衍生物的多功能性和适应性 Avery 等人,2005.
生物活性化合物和药物发现
通过氧化 C-H 键活化合成四氢吡喃开发了一种合成结构和立体化学多样四氢吡喃的方法,四氢吡喃是许多生物活性天然产物中的必需成分。该方法高效且具有战略优势,包括耐酸不稳定的官能团和获得多功能不饱和产物,使其适用于靶向和多样性合成 Liu 和 Floreancig,2010.
合成用于药物发现的 4-氨基四氢吡喃骨架一项研究提出了使用系链烯醇-醚 Prins 环化制备功能化四氢吡喃骨架,然后对其进行操作以潜在用于药物发现。这项研究突出了四氢吡喃骨架在合成富含 sp3 的骨架用于制药应用中的适应性和重要性 Nortcliffe 等人,2017.
结构见解
单氯取代四氢吡喃的构象特征使用量子化学计算研究了单氯取代四氢吡喃的构象特征。该研究提供了对这些化合物的电子和空间构型的见解,这对于理解它们的化学行为和潜在应用至关重要 Feshin 等人,2005.
属性
IUPAC Name |
2-(4-chlorobutoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZINZURZKQZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884686 | |
| Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobutoxy)tetrahydropyran | |
CAS RN |
41302-05-0 | |
| Record name | 2-(4-Chlorobutoxy)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41302-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041302050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobutoxy)tetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

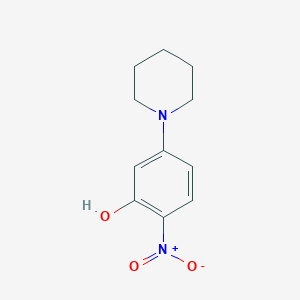
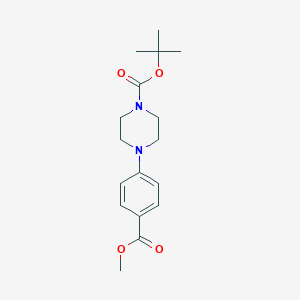

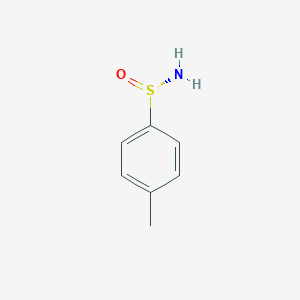
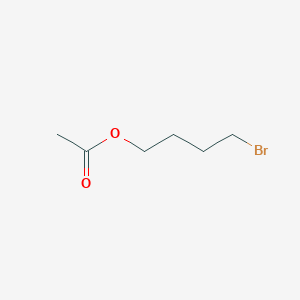
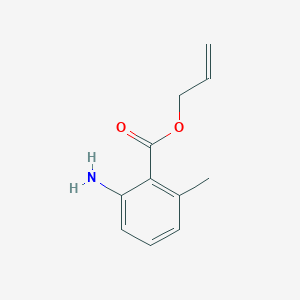
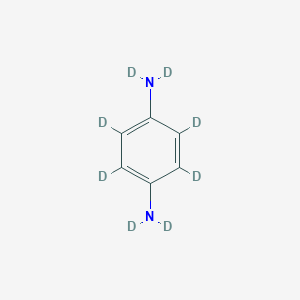
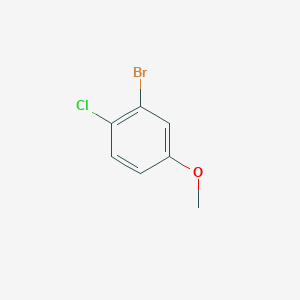
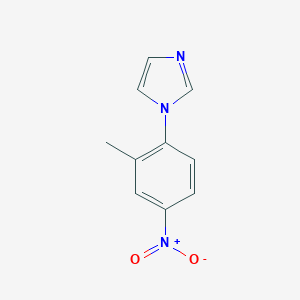

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
